molecular formula C18H24N6O2 B6019485 3-benzoyl-N-(1-butyl-1H-tetrazol-5-yl)piperidine-1-carboxamide

3-benzoyl-N-(1-butyl-1H-tetrazol-5-yl)piperidine-1-carboxamide

Katalognummer B6019485
Molekulargewicht: 356.4 g/mol
InChI-Schlüssel: ZUIZHTHOZNGRMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-benzoyl-N-(1-butyl-1H-tetrazol-5-yl)piperidine-1-carboxamide, also known as BPTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPTP belongs to the class of piperidine carboxamides and is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which has been implicated in the pathogenesis of several diseases, including diabetes, obesity, and cancer.

Wirkmechanismus

3-benzoyl-N-(1-butyl-1H-tetrazol-5-yl)piperidine-1-carboxamide exerts its pharmacological effects by selectively inhibiting the activity of PTP1B, which is a negative regulator of several signaling pathways involved in metabolism, growth, and differentiation. By inhibiting PTP1B, this compound enhances the activity of insulin receptor and other receptor tyrosine kinases, leading to improved insulin sensitivity, increased energy expenditure, and inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including improved glucose tolerance and insulin sensitivity, increased energy expenditure and thermogenesis, and inhibition of tumor growth and metastasis. This compound also regulates the expression of several genes involved in metabolism and inflammation, which may contribute to its therapeutic effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 3-benzoyl-N-(1-butyl-1H-tetrazol-5-yl)piperidine-1-carboxamide is its selectivity for PTP1B, which minimizes off-target effects and reduces the risk of toxicity. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments, including its poor solubility in water and some organic solvents, which may limit its bioavailability and require the use of specialized delivery systems.

Zukünftige Richtungen

There are several future directions for the research on 3-benzoyl-N-(1-butyl-1H-tetrazol-5-yl)piperidine-1-carboxamide, including the development of more potent and selective inhibitors of PTP1B, the exploration of the therapeutic potential of this compound in other diseases, such as neurodegenerative disorders and autoimmune diseases, and the investigation of the molecular mechanisms underlying the effects of this compound on metabolism and cancer. Additionally, the development of novel delivery systems for this compound may enhance its bioavailability and therapeutic efficacy.

Synthesemethoden

The synthesis of 3-benzoyl-N-(1-butyl-1H-tetrazol-5-yl)piperidine-1-carboxamide involves the reaction of 1-butyl-1H-tetrazole-5-carboxylic acid with 3-(benzoyloxy)piperidine in the presence of a coupling agent. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal to yield the final product.

Wissenschaftliche Forschungsanwendungen

3-benzoyl-N-(1-butyl-1H-tetrazol-5-yl)piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In diabetes, this compound has been shown to improve glucose tolerance and insulin sensitivity by inhibiting PTP1B, which is a negative regulator of insulin signaling. In obesity, this compound has been shown to reduce body weight and adiposity by increasing energy expenditure and thermogenesis. In cancer, this compound has been shown to inhibit tumor growth and metastasis by suppressing the activity of PTP1B, which is overexpressed in many cancer types.

Eigenschaften

IUPAC Name

3-benzoyl-N-(1-butyltetrazol-5-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O2/c1-2-3-12-24-17(20-21-22-24)19-18(26)23-11-7-10-15(13-23)16(25)14-8-5-4-6-9-14/h4-6,8-9,15H,2-3,7,10-13H2,1H3,(H,19,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUIZHTHOZNGRMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NN=N1)NC(=O)N2CCCC(C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.